

# Commercial Availability and Synthesis of Indolin-6-ylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Indolin-6-ylboronic acid*

Cat. No.: B594351

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

**Indolin-6-ylboronic acid** (CAS No. 1253912-15-0) is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indoline scaffold into complex molecules. Its utility in the synthesis of kinase inhibitors and other biologically active compounds has led to a growing interest in its commercial availability and efficient synthetic routes. This technical guide provides a comprehensive overview of the commercial landscape for **Indolin-6-ylboronic acid** and details a plausible synthetic pathway for its preparation.

## Physicochemical Properties

Property	Value
CAS Number	1253912-15-0
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BNO <sub>2</sub>
Molecular Weight	162.98 g/mol
Synonyms	(2,3-Dihydro-1H-indol-6-yl)boronic acid, B-(2,3-Dihydro-1H-indol-6-yl)boronic acid

## Commercial Availability

**Indolin-6-ylboronic acid** is available from a range of chemical suppliers, catering to research and development needs. The purity, pricing, and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

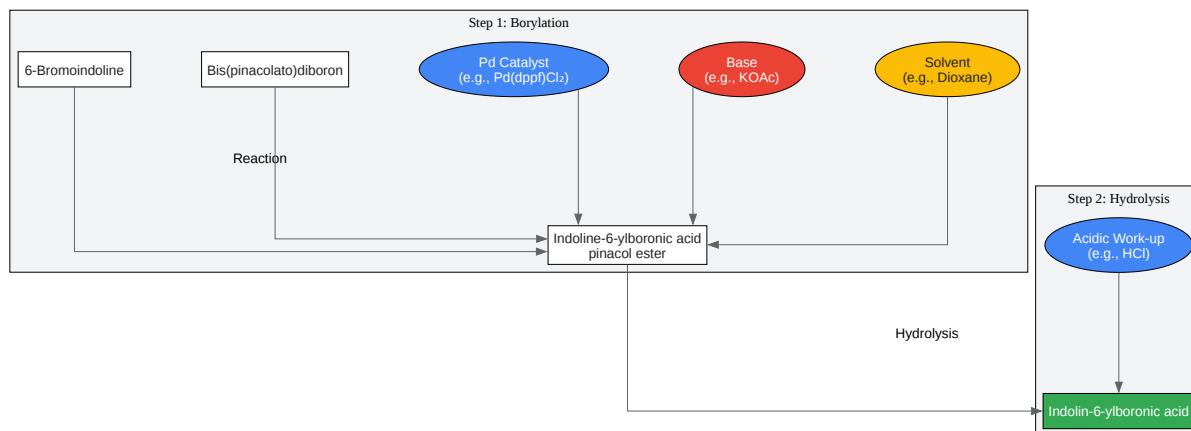
Supplier	Catalog Number	Purity	Quantity	Price (USD)	Lead Time
A2B Chem	AA30406	95%	100 mg	\$186.00	In Stock
95%	250 mg	\$293.00	In Stock		
95%	1 g	\$837.00	In Stock		
95%	5 g	\$3,321.00	In Stock		
BLD Pharm	BD235439	>95%	-	Inquiry	-
Chemsence	CS-0094770	98%	100 mg	\$150.00	-
98%	250 mg	\$230.00	-		
98%	1 g	\$580.00	-		
CP Lab Safety	-	min 96%	1 g	\$974.25	-
CHEMLYTE SOLUTIONS CO.,LTD	-	Industrial Grade	-	Inquiry	Average 20 days

## Synthetic Pathway and Experimental Protocol

While several general methods for the synthesis of aryl and heteroaryl boronic acids are described in the literature, a specific, detailed protocol for **Indolin-6-ylboronic acid** is not readily available in peer-reviewed journals. However, based on established methodologies for the borylation of halo-aromatics, a robust synthetic route can be proposed starting from the commercially available 6-bromoindoline. The most common and effective method for this transformation is the Miyaura borylation reaction.

## Proposed Synthetic Route: Miyaura Borylation of 6-Bromoindoline

The synthesis of **Indolin-6-ylboronic acid** can be efficiently achieved via a palladium-catalyzed borylation of 6-bromoindoline with a boronating agent such as bis(pinacolato)diboron ( $B_2\text{Pin}_2$ ), followed by hydrolysis of the resulting pinacol ester.



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Caption: Proposed two-step synthesis of **Indolin-6-ylboronic acid**.

## Detailed Experimental Protocol (Representative)

### Materials:

- 6-Bromoindoline (1.0 equiv)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (0.03 equiv)
- Potassium acetate (KOAc) (3.0 equiv)
- Anhydrous 1,4-Dioxane
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

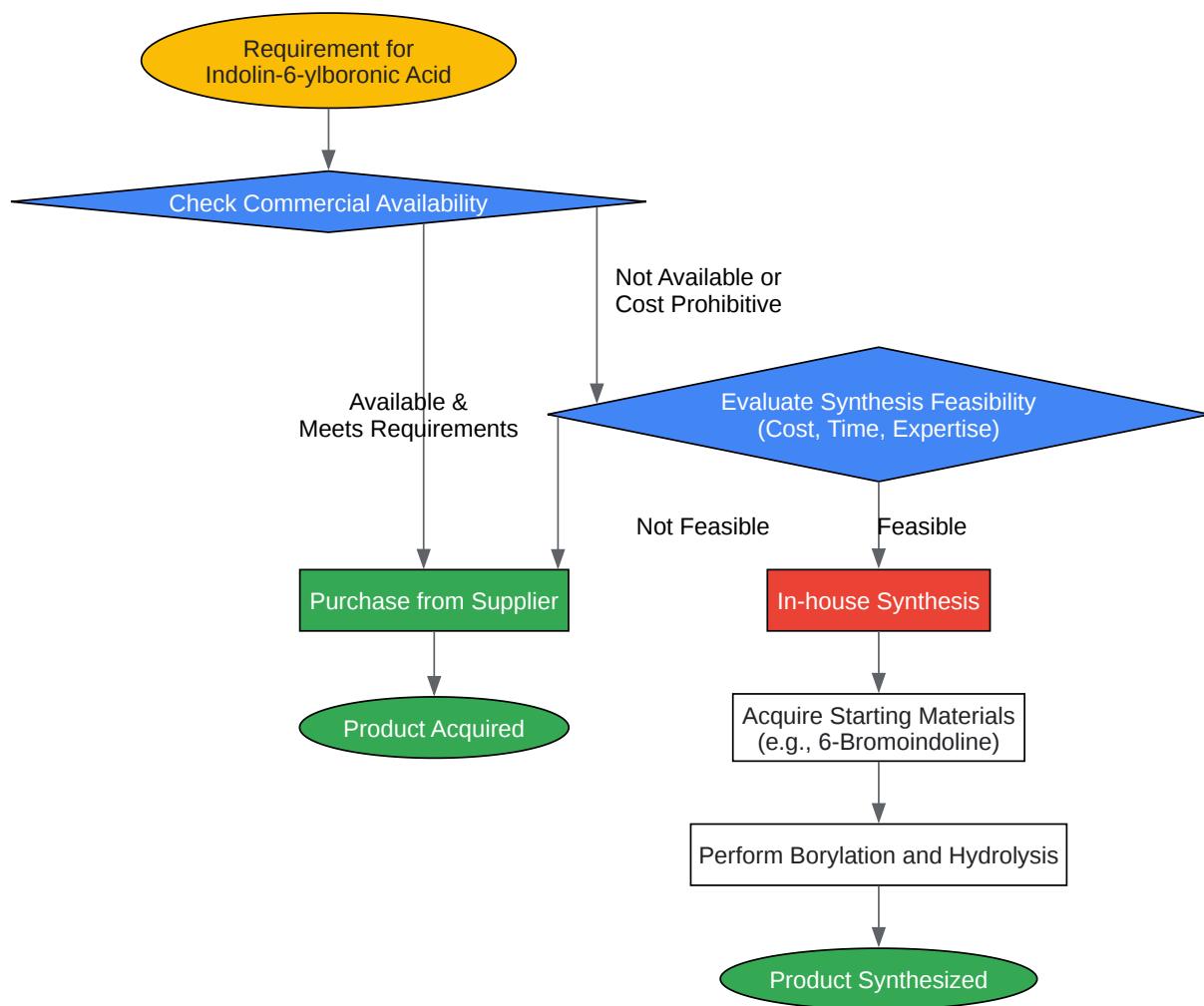
### Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindoline, bis(pinacolato)diboron,  $Pd(dppf)Cl_2$ , and potassium acetate.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Indoline-6-ylboronic acid pinacol ester.
- Purification of Intermediate (Optional but Recommended): The crude pinacol ester can be purified by flash column chromatography on silica gel.
- Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g., tetrahydrofuran/water). Add 1 M hydrochloric acid and stir vigorously at room temperature for 2-4 hours, or until hydrolysis is complete (monitored by TLC or LC-MS).
- Isolation of Final Product: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Indolin-6-ylboronic acid**. The product may be further purified by recrystallization if necessary.

## Logical Workflow for Procurement or Synthesis

For researchers requiring **Indolin-6-ylboronic acid**, a decision between direct purchase and in-house synthesis is necessary. The following diagram illustrates a logical workflow for this decision-making process.



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Caption: Decision workflow for obtaining **Indolin-6-ylboronic acid**.

## Conclusion

**Indolin-6-ylboronic acid** is a commercially accessible building block crucial for various applications in drug discovery. For researchers requiring this compound, several suppliers offer it in various purities and quantities. In situations where commercial sources are not ideal due to cost or availability, in-house synthesis via Miyaura borylation of 6-bromoindoline presents a viable and well-established alternative. The provided experimental protocol offers a solid foundation for its successful preparation in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific laboratory setup and reagent quality.

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